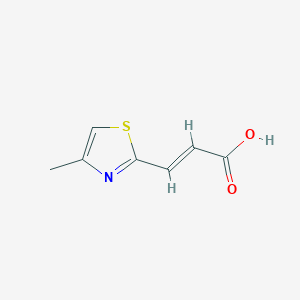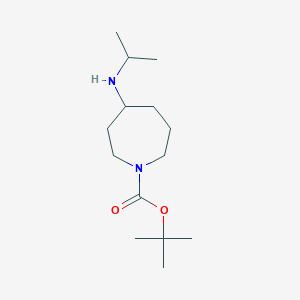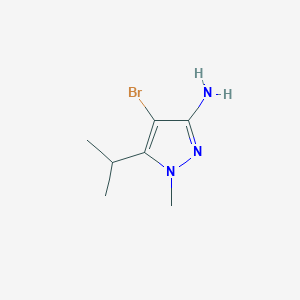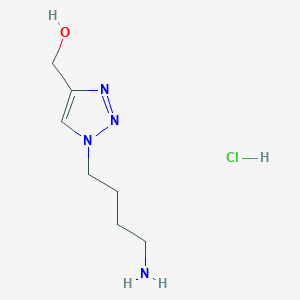
(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
説明
The compound 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is similar in structure. It has a molecular weight of 219.67 and is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for your compound were not found, general methods for similar compounds involve various forms of esterification and transesterification .Molecular Structure Analysis
The InChI code for 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is 1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H .Physical And Chemical Properties Analysis
The compound 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a powder at room temperature . Its molecular weight is 219.67 .科学的研究の応用
Triazole Derivatives in Drug Development
1,2,3-Triazole derivatives have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole chemistry allows for the development of new drugs with diverse therapeutic targets. Studies have emphasized the need for new, more efficient synthesis methods that consider green chemistry principles to address current health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Agricultural and Industrial Applications
Triazole derivatives are also utilized in agriculture and industry. They serve as raw materials for synthesizing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their role in producing plant protection products, such as insecticides and fungicides, highlights their importance in supporting agricultural productivity and sustainability (Nazarov et al., 2021).
Material Science and Polymer Development
In material science, triazole derivatives contribute to the development of polymers and coatings with advanced properties. Their incorporation into polymers can improve thermal stability, mechanical strength, and chemical resistance, making these materials suitable for various high-performance applications (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
1,2,3-Triazole derivatives have been recognized as effective corrosion inhibitors for metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces protects against corrosion, extending the lifespan of metal components in industrial systems (Hrimla et al., 2021).
Safety And Hazards
特性
IUPAC Name |
[1-(4-aminobutyl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.ClH/c8-3-1-2-4-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKATJFHPORKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCCN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)

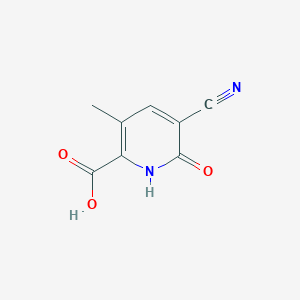




![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

